molecular formula C27H26N4O2S2 B4614217 3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B4614217
M. Wt: 502.7 g/mol
InChI Key: ODPPXPYRNFLPOG-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with an appropriate electrophile.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate with 3-methylbenzoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazin-1-yl derivatives: These compounds share the piperazine moiety and have similar biological activities.

    Benzothiazole derivatives: Compounds with the benzothiazole core structure, known for their diverse biological activities.

Uniqueness

3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-N-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S2/c1-19-6-5-7-20(16-19)26(33)28-21-10-11-23-24(17-21)35-27(29-23)34-18-25(32)31-14-12-30(13-15-31)22-8-3-2-4-9-22/h2-11,16-17H,12-15,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPPXPYRNFLPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Reactant of Route 6
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3-methyl-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

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